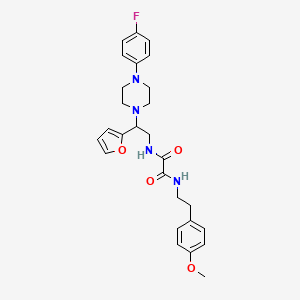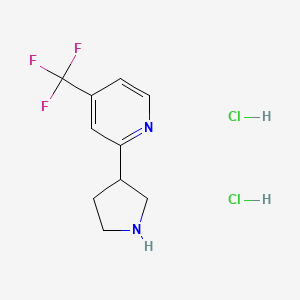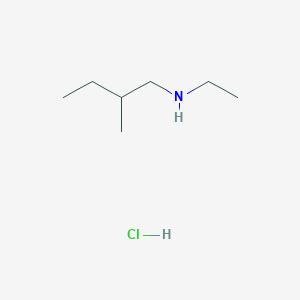
N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide: is a chemical compound with the molecular formula C9H18N2O4 It is known for its unique structure, which includes a morpholine ring and a dimethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide typically involves the reaction of aminoacetaldehyde dimethyl acetal with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Aminoacetaldehyde Dimethyl Acetal: This intermediate is synthesized from chloroacetaldehyde dimethyl acetal through a series of reactions including bromination, Gabriel synthesis, and hydrazinolysis.
Reaction with Morpholine: The aminoacetaldehyde dimethyl acetal is then reacted with morpholine in the presence of a catalyst such as paraformaldehyde.
Industrial Production Methods: Industrial production of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is explored for its pharmacological properties and potential therapeutic effects.
Industry: In the industrial sector, N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and other products.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Protein Modification: It can modify proteins through covalent binding, affecting their structure and function.
Comparación Con Compuestos Similares
N-(2,2-Dimethoxyethyl)prop-2-enamide: This compound shares a similar structure but differs in the presence of a prop-2-enamide group.
Dimethoxyethane: Known for its use as a solvent, dimethoxyethane has a similar dimethoxyethyl group but lacks the morpholine ring.
Uniqueness: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is unique due to its combination of a morpholine ring and a dimethoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-morpholin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-16-8(17-2)7-11-9(14)10(15)12-13-3-5-18-6-4-13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWCCNUSFQGYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NN1CCOCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)
![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL](/img/structure/B2500929.png)
![(4-chlorophenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2500930.png)
![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride](/img/structure/B2500931.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)
![N'-(3-fluoro-4-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2500934.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

